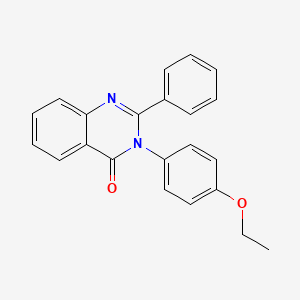

3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives involves cyclization reactions of appropriate precursors. For instance, derivatives bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl] group showed significant activity, suggesting a structure-activity relationship in these compounds (Kurogi et al., 1996). Furthermore, innovative synthesis methods under visible light irradiation have been developed to obtain phosphorylated quinolino[2,1-b]quinazolinones from quinazolinones, showcasing advancements in cyclization techniques (Zeng et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazolinones, including variations like "3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone," is crucial for their biological and physical properties. Single-crystal X-ray diffraction analysis has been utilized to characterize new quinazolinone compounds, providing detailed insights into their molecular configurations (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, leading to the synthesis of novel derivatives with significant biological activities. Reactions include ammonolysis and acylation, highlighting the versatility of quinazolinones in chemical modifications (Nawrocka, 2009).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, of quinazolinones can affect their application and efficacy. Studies have shown that polymorphism can influence the solid-state fluorescence of quinazolinones, indicating the importance of physical form in their properties (Anthony, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential applications of quinazolinones. For example, quinazolinones with specific substituents exhibit enhanced antioxidant properties, demonstrating the relationship between chemical structure and activity (Mravljak et al., 2021).

科学的研究の応用

Antioxidant Properties

Quinazolinones are explored for their antioxidant properties, which are critical in combating oxidative stress-related diseases. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant activities. It was found that the presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds, with specific derivatives exhibiting potent antioxidant and promising metal-chelating properties (Mravljak et al., 2021).

Analgesic Activity

The analgesic (pain-relieving) properties of 3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone derivatives have been investigated. One study synthesized derivatives and tested their analgesic activity in mice, finding significant analgesic effects compared to control treatments (Osarodion, 2023).

Fluorescent Chemical Sensors

Quinazolinone derivatives have been utilized as fluorescent chemical sensors, particularly for the detection of metal ions such as Fe3+. The study demonstrated that the fluorescence intensity of quinazolinone-based sensors decreases upon the addition of Fe3+, showcasing their potential in sensitive optochemical detection applications (Zhang et al., 2007).

Corrosion Inhibition

Quinazolinone derivatives have shown effectiveness as corrosion inhibitors for metals. A research article reported that new compounds derived from quinazolinone exhibited high inhibition efficiencies against mild steel corrosion, suggesting their potential in industrial applications to protect metals from corrosion (Errahmany et al., 2020).

Luminescent Materials and Bioimaging

Recent advancements in the development of luminescent materials have identified quinazolinone derivatives as promising candidates. These compounds exhibit good luminescence properties, making them suitable for use as fluorescent probes and in biological imaging applications. Their excellent biocompatibility and low toxicity further enhance their utility in this domain (Xing et al., 2021).

特性

IUPAC Name |

3-(4-ethoxyphenyl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-2-26-18-14-12-17(13-15-18)24-21(16-8-4-3-5-9-16)23-20-11-7-6-10-19(20)22(24)25/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWJODISJLFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxyphenyl)-2-phenylquinazolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)